molecular formula C8H4Cl2O2 B1387569 2-Chlorophenyloxoacetyl chloride CAS No. 1159373-66-6

2-Chlorophenyloxoacetyl chloride

Cat. No.: B1387569
CAS No.: 1159373-66-6
M. Wt: 203.02 g/mol
InChI Key: LQWRKAQBFXNVBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorophenyloxoacetyl chloride (IUPAC: 2-(2-chlorophenyl)-2-oxoacetyl chloride) is an acyl chloride derivative characterized by a chlorinated aromatic ring directly bonded to an oxoacetyl group. Its molecular formula is C₈H₅Cl₂O₂, with a molecular weight of 218.03 g/mol. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly for constructing amides and heterocyclic frameworks in pharmaceuticals and agrochemicals . The presence of the electron-withdrawing chlorine atom on the phenyl ring enhances its electrophilicity, making it highly reactive toward nucleophiles like amines and alcohols.

Properties

IUPAC Name

2-(2-chlorophenyl)-2-oxoacetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2O2/c9-6-4-2-1-3-5(6)7(11)8(10)12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWRKAQBFXNVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Chloroacetyl Chloride (CAC)

Molecular Formula : C₂H₂Cl₂O
Molecular Weight : 112.94 g/mol
Key Properties :

  • Boiling Point: 105–110°C
  • Reactivity: High due to the electron-deficient carbonyl and α-chlorine atoms.
  • Applications: Used in synthesizing herbicides (e.g., chloroacetamide derivatives) and pharmaceutical intermediates .

Comparison :

  • Structural Difference : CAC lacks an aromatic ring, resulting in lower molecular weight and simpler reactivity compared to 2-chlorophenyloxoacetyl chloride.
  • Safety : Both compounds require stringent handling due to corrosive and toxic hazards. CAC’s acute exposure guidelines (AEGLs) emphasize respiratory and dermal protection .

Dichloroacetyl Chloride (DCAC)

Molecular Formula : C₂HCl₃O
Molecular Weight : 147.38 g/mol
Key Properties :

  • Boiling Point: 108–110°C
  • Reactivity: Higher than CAC due to two electron-withdrawing chlorine atoms.
  • Applications: Precursor for dichloroacetate drugs and flame retardants .

Comparison :

  • Chlorine Substitution : DCAC’s dual α-chlorines increase its electrophilicity but reduce steric hindrance compared to the bulky aryl group in this compound.
  • Toxicity : DCAC exhibits higher volatility and inhalation toxicity than the aromatic counterpart .

2-Chlorobenzoyl Chloride

Molecular Formula : C₇H₄Cl₂O
Molecular Weight : 175.01 g/mol
Key Properties :

  • Boiling Point: 230–232°C
  • Reactivity: Moderate; the chlorine on the benzoyl group directs electrophilic substitution to meta/para positions.
  • Applications: Synthesis of dyes, polymers, and anti-inflammatory agents .

Comparison :

  • Aromatic vs. Aliphatic Chlorine : The benzoyl chloride’s reactivity is influenced by resonance stabilization, whereas this compound’s oxoacetyl group enhances carbonyl reactivity.
  • Thermal Stability : The higher boiling point of 2-chlorobenzoyl chloride suggests greater thermal stability compared to this compound.

2-(4-Chlorophenoxy)-2-(4-Chlorophenyl)acetyl Chloride

Molecular Formula : C₁₄H₉Cl₃O₂
Molecular Weight : 315.58 g/mol
Key Properties :

  • Applications: Intermediate in agrochemicals and bioactive molecules .

Comparison :

  • Complexity : The biphenyl ether structure introduces steric hindrance and reduced solubility in polar solvents compared to this compound.
  • Synthetic Utility : Both compounds are used in drug discovery, but the biphenyl derivative’s larger structure is tailored for target-specific interactions .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications Reactivity Profile
This compound C₈H₅Cl₂O₂ 218.03 Not reported Pharmaceuticals, heterocycles High (aryl chloride + acyl chloride)
Chloroacetyl chloride (CAC) C₂H₂Cl₂O 112.94 105–110 Herbicides, intermediates High (α-chlorine substitution)
Dichloroacetyl chloride (DCAC) C₂HCl₃O 147.38 108–110 Pharmaceuticals, flame retardants Very high (dual α-chlorines)
2-Chlorobenzoyl chloride C₇H₄Cl₂O 175.01 230–232 Dyes, polymers Moderate (resonance stabilization)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.